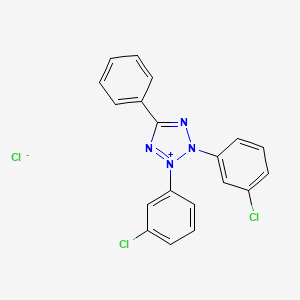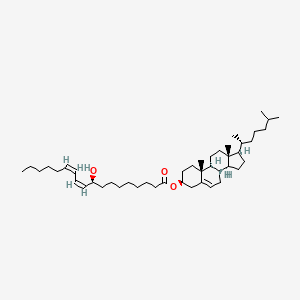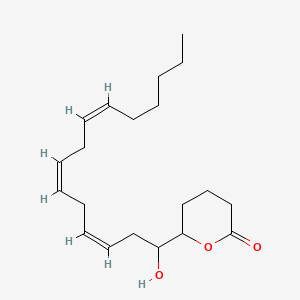
JWH 019 N-(6-Hydroxyhexyl) Metabolit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 019 N-(6-Hydroxyhexyl)-Metabolit: ist ein synthetischer Cannabinoid-Metabolit, der von JWH 019 abgeleitet ist. Es ist ein wichtiger Metabolit im Urin von JWH 019, einem synthetischen Cannabinoid, das in verschiedenen Kräutermischungen wie Spice oder K2 vorkommt. Diese Verbindung wird aufgrund der Hydroxygruppe an der terminalen Position der N-Hexyl-Seitenkette auch als Omega-Hydroxy-Metabolit von JWH 019 bezeichnet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 019 N-(6-Hydroxyhexyl)-Metabolit beinhaltet die Hydroxylierung der N-Hexyl-Seitenkette von JWH 019. Die Reaktion erfordert typischerweise die Verwendung starker Oxidationsmittel unter kontrollierten Bedingungen, um eine selektive Hydroxylierung an der terminalen Position der Hexylkette zu gewährleisten .
Industrielle Produktionsmethoden: der allgemeine Ansatz würde eine großtechnische Synthese unter Verwendung ähnlicher Hydroxylierungsreaktionen umfassen, gefolgt von Reinigungsprozessen wie Chromatographie, um den gewünschten Metaboliten zu isolieren .
Wissenschaftliche Forschungsanwendungen
JWH 019 N-(6-Hydroxyhexyl)-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung eingesetzt. Es dient als analytischer Referenzstandard für den Nachweis und die Quantifizierung des JWH 019-Konsums in biologischen Proben wie Urin und Serum. Diese Verbindung wird auch in Studien verwendet, die den Metabolismus und die Pharmakokinetik synthetischer Cannabinoide untersuchen .
Wirkmechanismus
Der Wirkmechanismus von JWH 019 N-(6-Hydroxyhexyl)-Metabolit ist nicht gut charakterisiert. Als Metabolit von JWH 019 interagiert er wahrscheinlich mit Cannabinoid-Rezeptoren (CB1 und CB2) im Körper. JWH 019 selbst ist bekanntlich ein potenter Agonist sowohl des zentralen Cannabinoid-Rezeptors (CB1) als auch des peripheren Cannabinoid-Rezeptors (CB2), was darauf hindeutet, dass sein Metabolit möglicherweise auch ähnliche Rezeptorinteraktionen aufweist .
Wirkmechanismus
Target of Action
The primary targets of the JWH 019 N-(6-hydroxyhexyl) metabolite are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 019 N-(6-hydroxyhexyl) metabolite interacts with its targets, the CB1 and CB2 receptors, as an agonist . This means it binds to these receptors and activates them, leading to a series of changes in the cells .
Biochemical Pathways
It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways within the cell
Pharmacokinetics
The JWH 019 N-(6-hydroxyhexyl) metabolite is expected to be rapidly metabolized by the liver, with certain metabolites identifiable in the urine
Result of Action
As an agonist of the CB1 and CB2 receptors, it is expected to induce effects similar to other cannabinoids, potentially influencing pain sensation, mood, and memory .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JWH 019 N-(6-hydroxyhexyl) metabolite involves the hydroxylation of the N-hexyl side chain of JWH 019. The reaction typically requires the use of strong oxidizing agents under controlled conditions to ensure selective hydroxylation at the terminal position of the hexyl chain .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar hydroxylation reactions, followed by purification processes such as chromatography to isolate the desired metabolite .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die primäre Reaktion, die an der Bildung von JWH 019 N-(6-Hydroxyhexyl)-Metabolit beteiligt ist, ist die Oxidation der N-Hexyl-Seitenkette.
Substitution: Mögliche Substitutionsreaktionen können an den Indol- oder Naphthalenyl-Ringen auftreten, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden häufig für den Hydroxylierungsprozess verwendet.
Hauptprodukte: Das Hauptprodukt der Hydroxylierungsreaktion ist JWH 019 N-(6-Hydroxyhexyl)-Metabolit selbst. Andere Nebenprodukte können teilweise oxidierte Zwischenprodukte oder Nebenprodukte sein, die durch Überoxidation entstehen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- JWH 018 N-(5-Hydroxypentyl)-Metabolit
- JWH 073 N-(4-Hydroxybutyl)-Metabolit
- JWH 250 N-(5-Hydroxypentyl)-Metabolit
Vergleich: JWH 019 N-(6-Hydroxyhexyl)-Metabolit ist aufgrund seiner spezifischen Hydroxylierung an der terminalen Position der N-Hexyl-Seitenkette einzigartig. Dies unterscheidet ihn von anderen ähnlichen Metaboliten, die möglicherweise eine Hydroxylierung an verschiedenen Positionen oder an verschiedenen Seitenketten aufweisen. Die strukturellen Unterschiede können die Stoffwechselwege und die pharmakokinetischen Eigenschaften dieser Verbindungen beeinflussen .
Eigenschaften
IUPAC Name |
[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-17-8-2-1-7-16-26-18-23(21-13-5-6-15-24(21)26)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18,27H,1-2,7-8,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZVDUWOZUDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017818 |
Source


|
| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435934-29-4 |
Source


|
| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)




